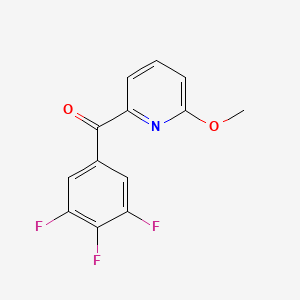

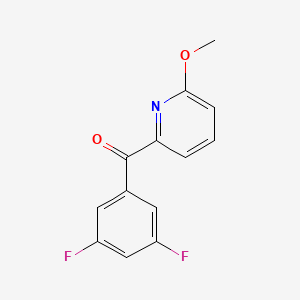

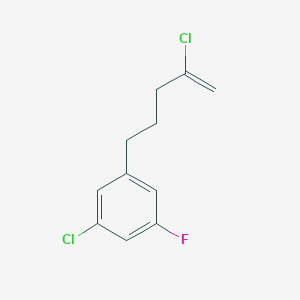

![molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophényl)thiéno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7](/img/structure/B1421583.png)

3-(3-chlorophényl)thiéno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

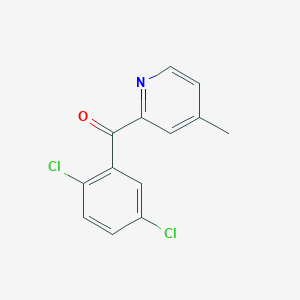

“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Applications De Recherche Scientifique

Activité inhibitrice de la kinase JAK2

Ce composé a été identifié comme un inhibiteur potentiel de la Janus kinase 2 (JAK2), un type d'enzyme kinase . Les kinases sont des protéines qui jouent un rôle crucial dans la signalisation cellulaire, et leur inhibition peut être utilisée pour traiter diverses maladies, y compris le cancer .

Activité anticancéreuse

Le composé a démontré une activité cytotoxique marquée contre la lignée cellulaire HepG-2, un type de cellule cancéreuse du foie . Cela suggère qu'il pourrait potentiellement être utilisé comme traitement pour ce type de cancer .

Docking moléculaire

Des études de docking moléculaire ont indiqué que ce composé présente une forte affinité pour les kinases . Cela signifie qu'il pourrait potentiellement être utilisé pour développer de nouveaux médicaments ciblant ces protéines .

Synthèse de dérivés de thiénopyrimidine

Ce composé peut être utilisé comme matière de départ pour la synthèse de divers dérivés de thiénopyrimidine . Ces dérivés présentent une large gamme d'activités biologiques, ce qui les rend intéressants pour le développement de nouveaux médicaments .

Études pharmacocinétiques

Des études pharmacocinétiques ont révélé que ce composé présente une bonne perméabilité et une bonne absorption gastro-intestinale . Cela suggère qu'il pourrait potentiellement être utilisé comme médicament administré par voie orale .

Activité antioxydante

Les thiénopyrimidines, la classe de composés à laquelle appartient ce composé, se sont avérées avoir une activité antioxydante . Cela signifie qu'elles pourraient potentiellement être utilisées pour protéger les cellules du corps des dommages causés par les radicaux libres .

Mécanisme D'action

Target of Action

The primary target of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages . BTK plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .

Mode of Action

The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that BTK is involved in, leading to changes in the function and behavior of the immune cells that express BTK .

Biochemical Pathways

The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . These pathways play crucial roles in the immune response, and their disruption can lead to a decrease in the proliferation and activation of B cells .

Result of Action

The result of the compound’s action is the inhibition of BTK, leading to a decrease in the proliferation and activation of B cells . This can have a significant impact on the immune response, potentially leading to immunosuppressive effects .

Orientations Futures

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.

Analyse Biochimique

Biochemical Properties

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione increases the levels of cAMP, which can modulate various cellular responses. Additionally, this compound may interact with other biomolecules, such as cytokines and transcription factors, influencing inflammatory and immune responses .

Cellular Effects

The effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cAMP and protein kinase A (PKA). By modulating these pathways, the compound can affect gene expression and cellular metabolism . For instance, increased cAMP levels can lead to the activation of PKA, which in turn phosphorylates various target proteins, altering their activity and function. This can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through the inhibition of PDE4. The compound binds to the active site of the enzyme, preventing the hydrolysis of cAMP to AMP . This binding interaction is crucial for maintaining elevated cAMP levels within cells, thereby modulating downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained inhibition of PDE4 and prolonged elevation of cAMP levels . Over extended periods, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in animal models are dose-dependent. At lower doses, the compound effectively inhibits PDE4 and modulates cAMP levels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, primarily through its interaction with PDE4. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles or compartments within the cell . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORZOIYAUOICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

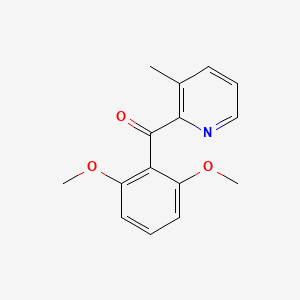

![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)

![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)